molecular formula C22H21N3O3S B2712783 N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899961-39-8

N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2712783
CAS RN: 899961-39-8
M. Wt: 407.49
InChI Key: TXJQCLUGEQUJCS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activities

Research has identified compounds structurally related to N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibiting potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating significant potential for anticancer therapy. Specifically, studies have synthesized analogues demonstrating potent dual inhibitory effects, with variations in the chemical structure affecting their potency and specificity towards human TS and DHFR, suggesting their potential as anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

Further investigations have provided insights into the crystal structures of related compounds, revealing details about their molecular conformations. These studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and can inform the design of more effective drugs (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Antifolate and Antitumor Activity

Research has also delved into the antifolate and antitumor activities of compounds within this chemical class. By modifying specific structural elements, such as the C9-methyl substitution and C8-C9 conformational restriction, significant impacts on their biological activities were observed, underscoring the importance of structural optimization in developing therapeutic agents (Gangjee, Zeng, McGuire, & Kisliuk, 2000).

Histone Deacetylase Inhibition

Another area of application includes the inhibition of histone deacetylases (HDACs), which play a significant role in the regulation of gene expression. Compounds related to N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have been found to selectively inhibit HDACs, demonstrating potential as anticancer drugs by affecting cancer cell proliferation, inducing apoptosis, and causing cell-cycle arrest (Zhou et al., 2008).

Antimicrobial Activity

Compounds in this chemical family have also been evaluated for their antimicrobial activity, including their potential against Helicobacter pylori and other bacterial strains. This highlights their versatility and potential application in addressing various bacterial infections, including those resistant to current treatments (Carcanague et al., 2002).

properties

IUPAC Name

N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-3-12-25-21(27)20-19(16-6-4-5-7-17(16)28-20)24-22(25)29-13-18(26)23-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJQCLUGEQUJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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